molecular formula C7H15N B1390961 (3,3-Dimethylcyclobutyl)methanamine CAS No. 1244949-67-4

(3,3-Dimethylcyclobutyl)methanamine

Cat. No.: B1390961
CAS No.: 1244949-67-4
M. Wt: 113.2 g/mol
InChI Key: OHSARIBAZSSJMI-UHFFFAOYSA-N
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Description

“(3,3-Dimethylcyclobutyl)methanamine” is an organic compound that consists of a cyclobutyl ring with two methyl groups and an amino functional group . The IUPAC name for this compound is “this compound hydrochloride” and it has a molecular weight of 149.66 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15N.ClH/c1-7(2)3-6(4-7)5-8;/h6H,3-5,8H2,1-2H3;1H . This indicates that the compound has a cyclobutyl ring with two methyl groups attached to one carbon atom and an amino group attached to another carbon atom in the ring.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound has a molecular weight of 149.66 .

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

A study by Zhai Zhi-we (2014) focused on the synthesis of a novel 1,3-Dithiolane Compound, which involved reactions with compounds structurally related to (3,3-Dimethylcyclobutyl)methanamine. This research contributes to the field of organic chemistry by exploring new synthetic routes and characterizing novel compounds through techniques like NMR and X-ray diffraction (Zhai Zhi-we, 2014).

2. Development of Complexes for Anticancer Activity

Research by S. Mbugua et al. (2020) involved creating palladium and platinum complexes using ligands structurally similar to this compound. These complexes showed significant anticancer activity against various human cancer cell lines, highlighting the potential of these compounds in medicinal chemistry and cancer research (Mbugua et al., 2020).

3. Catalysis and Reaction Mechanisms

The study by L. Mascavage, P. Sonnet, and D. R. Dalton (2006) explored the surface-catalyzed reactions involving gases like 2,2-dimethylpropanal and methanamine, which are structurally related to this compound. Their research provides insights into catalysis and reaction mechanisms in organic chemistry (Mascavage et al., 2006).

4. Organic Synthesis Techniques

A study by Beilei Wang et al. (2011) demonstrated the use of hydrogen phosphites and phosphates as catalysts in the Friedel–Crafts amidoalkylation of indoles with aryl aldimines, leading to the synthesis of 3-indolyl methanamine derivatives. This research is significant for its implications in organic synthesis and the development of efficient and cost-effective processes for synthesizing these derivatives (Wang et al., 2011).

Safety and Hazards

The safety data sheet for “(3,3-Dimethylcyclobutyl)methanamine” indicates that it is for R&D use only . Further safety and hazard information is not available in the resources.

Properties

IUPAC Name

(3,3-dimethylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)3-6(4-7)5-8/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSARIBAZSSJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670333
Record name 1-(3,3-Dimethylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-67-4
Record name 1-(3,3-Dimethylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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